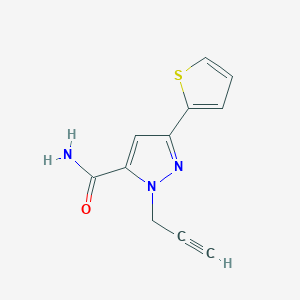![molecular formula C8H11N5 B1481610 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098140-10-2](/img/structure/B1481610.png)
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
The compound “1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a heterocyclic compound . It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been gaining attention due to its diverse and very useful bioactivities .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold . The scaffold can be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been studied for its potential applications in scientific research. Its structure is similar to that of other heterocyclic compounds, such as indole and pyrrole, and it has been used as a building block for the synthesis of other compounds. This compound has also been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of compounds with potential applications in the treatment of diabetes, obesity, and metabolic disorders.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition of phosphodiesterase leads to an increase in the levels of cAMP, which in turn activates a variety of biochemical pathways that lead to the desired physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to increase the levels of cAMP, which in turn activates a variety of biochemical pathways, including the activation of protein kinase A and the inhibition of phosphodiesterase. This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which is involved in numerous physiological processes, such as the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of inflammation.
Advantages and Limitations for Lab Experiments
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is a useful building block for the synthesis of other compounds. Additionally, it is highly soluble in water and has a low melting point, making it suitable for a variety of laboratory experiments. However, it is highly reactive and can be easily degraded by light and heat, making it unsuitable for long-term storage.
Future Directions
The potential applications of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide are still being explored. One potential area of research is the development of new drugs based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential new uses for it. Finally, further research is needed to identify potential new methods for the synthesis of this compound.
properties
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-6(7(9)10)8-12(2)3-4-13(8)11-5/h3-4H,1-2H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDTNSZUYHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















